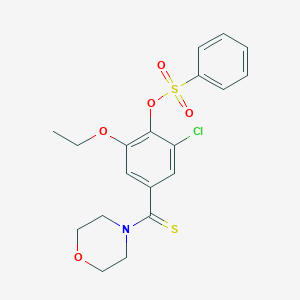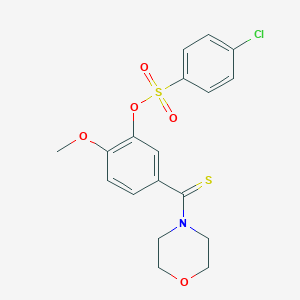![molecular formula C20H17BrN2O5S B306417 2-[5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306417.png)
2-[5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is commonly referred to as BMT-047 and is known to exhibit a range of biochemical and physiological effects.
Mechanism of Action
BMT-047 exerts its effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes such as cyclin-dependent kinases and protein tyrosine phosphatases, which are involved in cell cycle regulation and insulin signaling, respectively. BMT-047 has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
BMT-047 has been shown to exhibit a range of biochemical and physiological effects. In addition to its effects on cancer cells, insulin signaling, and amyloid beta plaques, BMT-047 has also been shown to exhibit anti-inflammatory and antioxidant properties. It has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in various diseases such as arthritis and cardiovascular disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of BMT-047 is its versatility in terms of potential applications in scientific research. It has been studied in a variety of disease models and has shown promising results in many of them. However, one limitation of BMT-047 is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on BMT-047. One area of interest is its potential as a therapeutic agent in the treatment of cancer, diabetes, and Alzheimer's disease. Further studies are needed to elucidate the molecular mechanisms underlying its effects and to optimize its pharmacological properties. Another area of interest is its potential as a tool for studying cellular signaling pathways and for identifying new drug targets. Overall, BMT-047 is a promising compound that has the potential to contribute to scientific research in a variety of fields.
Synthesis Methods
The synthesis of BMT-047 involves the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetyl chloride to yield the thiazolidinone ring. Finally, N-(4-methylphenyl)acetamide is added to the system to produce the final product, BMT-047.
Scientific Research Applications
BMT-047 has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease. In cancer research, BMT-047 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, BMT-047 has been shown to improve insulin sensitivity and glucose uptake in cells. In Alzheimer's disease research, BMT-047 has been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease.
properties
Product Name |
2-[5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
|---|---|
Molecular Formula |
C20H17BrN2O5S |
Molecular Weight |
477.3 g/mol |
IUPAC Name |
2-[(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C20H17BrN2O5S/c1-11-3-5-13(6-4-11)22-17(24)10-23-19(26)16(29-20(23)27)9-12-7-14(21)18(25)15(8-12)28-2/h3-9,25H,10H2,1-2H3,(H,22,24)/b16-9- |
InChI Key |
NTINKWANSBMGOO-SXGWCWSVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)O)OC)/SC2=O |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)OC)SC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)OC)SC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-2-phenyl-acetamide](/img/structure/B306336.png)







![Methyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B306379.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B306383.png)
![2-[(5Z)-5-{5-bromo-2-[(2-cyanobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306384.png)
![2-{(5Z)-5-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306385.png)
![2-{(5Z)-5-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306386.png)